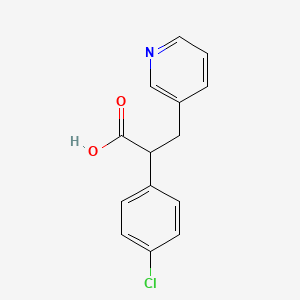

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid

Description

This compound features a propanoic acid backbone substituted with a 4-chlorophenyl group at position 2 and a pyridin-3-yl group at position 2. Such substitutions are common in medicinal chemistry, where chlorophenyl groups enhance lipophilicity and pyridine rings contribute to hydrogen bonding or metal coordination.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-3-11(4-6-12)13(14(17)18)8-10-2-1-7-16-9-10/h1-7,9,13H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYIMFUQBBHQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation-Based Approaches

The Knoevenagel condensation is a classical method for forming carbon-carbon bonds between aldehydes and active methylene compounds. A modified version of this reaction has been adapted for synthesizing β-arylpropanoic acid derivatives, including 2-(4-chlorophenyl)-3-(pyridin-3-yl)propanoic acid.

In a protocol derived from US Patent 6,448,228 , malonic acid reacts with 4-chlorobenzaldehyde and pyridine-3-carbaldehyde in the presence of ammonium acetate as a catalyst. This one-pot, three-component reaction proceeds in ethanol under reflux (78°C) for 8–12 hours, yielding a β-amino acid intermediate. Subsequent esterification with thionyl chloride in methanol produces the methyl ester, which is hydrolyzed under basic conditions to the target propanoic acid. Key advantages include:

-

Stereochemical Control : The use of chiral auxiliaries or enantiomerically enriched starting materials can improve enantioselectivity.

However, this method requires precise stoichiometric ratios to avoid side products such as bis-aldol adducts.

Phase-Transfer Alkylation Strategies

Phase-transfer catalysis (PTC) offers an efficient route for introducing alkyl groups into aromatic systems. A method described in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been repurposed for constructing the pyridin-3-yl moiety.

In this approach, ethyl 3-bromopropionate reacts with 4-chlorophenylmagnesium bromide under PTC conditions using tetrabutylammonium hydrogensulfate. The resulting ester intermediate is saponified to yield the carboxylic acid. Critical parameters include:

-

Catalyst Loading : 10 mol% tetrabutylammonium hydrogensulfate.

-

Reaction Time : 60–90 minutes at 25°C.

This method benefits from mild conditions and scalability but is limited by the cost of Grignard reagents.

Alum-Catalyzed Green Synthesis

Alum (KAl(SO₄)₂·12H₂O) has emerged as a sustainable catalyst for synthesizing heterocyclic propanoic acid derivatives. A methodology from Hindawi Journal of Chemistry involves the reaction of 3-acetylpyridine with 4-chlorophenylacetic acid and thiosemicarbazide in aqueous media.

Procedure :

-

3-Acetylpyridine (1 equiv), 4-chlorophenylacetic acid (1.2 equiv), and thiosemicarbazide (1 equiv) are mixed in water.

-

Alum (15 mol%) is added, and the mixture is heated to 80°C for 6 hours.

-

The product is isolated via acid-base extraction and recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 6 hours |

| Catalyst Reusability | 3 cycles without loss |

This method aligns with green chemistry principles by avoiding organic solvents and toxic catalysts.

Esterification-Hydrolysis Sequential Route

A patent from China (CN102020554A) outlines a two-step process involving esterification followed by hydrolysis.

Step 1 : Esterification

-

4-Chlorophenylacetic acid is treated with thionyl chloride in methanol to form methyl 4-chlorophenylacetate.

-

Pyridine-3-carbaldehyde is then introduced via a Michael addition using NaH as a base.

Step 2 : Hydrolysis

-

The ester intermediate is hydrolyzed with aqueous NaOH (2M) at 60°C for 4 hours.

Performance Metrics :

This route is notable for its simplicity but suffers from moderate yields due to competing side reactions during the Michael addition.

Comparative Analysis of Methodologies

The table below summarizes the four methods:

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Knoevenagel Condensation | 74–85 | 78 | Ammonium acetate | High stereoselectivity |

| Phase-Transfer Alkylation | 68–72 | 25 | Tetrabutylammonium HS | Scalability |

| Alum Catalysis | 82 | 80 | Alum | Environmentally friendly |

| Esterification-Hydrolysis | 70–75 | 60 | None | Simplicity |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids or ketones.

Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Materials Science: The compound’s structural properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several propanoic acid derivatives with halogenated aryl or heteroaryl substituents. Below is a detailed comparison:

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Propanoic Acid Derivatives

Key Observations:

Halogen Influence: Bromine substitution (e.g., 941280-51-9) increases molecular weight and density compared to non-brominated analogs, likely enhancing lipophilicity and steric bulk .

Amino vs. Acidic Groups: The introduction of an isopropylamino group (e.g., 1823549-81-0) reduces molecular weight compared to brominated analogs but introduces basicity, which may alter solubility in acidic environments .

Stereochemical Considerations

The (S)-configured compound (1449131-17-2) demonstrates the importance of chirality in pharmacological activity. Enantiomeric purity could influence receptor binding or metabolic pathways, as seen in many NSAIDs or enzyme inhibitors .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : Begin with a condensation reaction between 4-chlorobenzaldehyde derivatives and pyridinyl precursors (e.g., 3-aminopyridine), followed by cyclization and carboxylation steps. Catalysts like palladium or copper (e.g., Pd/C or CuI) in solvents such as DMF or toluene are critical for achieving coupling efficiency . To optimize purity, employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns. Confirm purity via HPLC (≥95%) and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure if single crystals are obtainable. For solution-state analysis, employ H NMR (focusing on aromatic protons at δ 7.2–8.5 ppm for chlorophenyl and pyridinyl groups) and FT-IR (carboxylic acid C=O stretch ~1700 cm). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability (melting points >250°C, as seen in analogous compounds) . Computational tools like Gaussian or ORCA can model electrostatic potentials and H-bonding interactions using PubChem’s InChI data .

Advanced Research Questions

Q. What strategies address low yields in the coupling of pyridinyl and chlorophenyl moieties during synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or inefficient catalyst systems. Optimize by:

- Screening catalysts (e.g., Pd(OAc) vs. CuI) and ligands (e.g., BINAP) to enhance cross-coupling efficiency .

- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Introducing directing groups (e.g., boronic esters) on the pyridine ring to facilitate coupling .

Monitor reaction progress via TLC or LC-MS, and adjust solvent polarity (e.g., switch from DMF to acetonitrile) to minimize side reactions .

Q. How can researchers resolve discrepancies in reported biological activity data across different assays?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, residual solvents) or compound stereochemistry. To address this:

- Validate purity using orthogonal methods (e.g., HPLC-MS and elemental analysis) to rule out impurities .

- Test enantiomeric purity via chiral HPLC, as biological activity may vary between (R)- and (S)-isomers (e.g., (S)-enantiomers in showed distinct properties) .

- Use standardized assay protocols (e.g., fixed pH buffers, controlled temperature) and include positive controls (e.g., known kinase inhibitors for enzyme assays) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (PubChem CID: 10966681) to identify binding poses in target proteins (e.g., kinases or GPCRs) . Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100+ ns trajectories. For QSAR studies, curate datasets of analogous compounds (e.g., ’s derivatives) to correlate structural features (e.g., Cl substitution, pyridine orientation) with activity .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.